Infigratinib phosphate is a novel anti-cancer compound primarily used for the treatment of cholangiocarcinoma, particularly in patients with fibroblast growth factor receptor 2 (FGFR2) alterations. It is marketed under the brand name Truseltiq and was granted accelerated approval by the U.S. Food and Drug Administration in May 2021. The compound functions as a selective and ATP-competitive inhibitor of multiple FGFR subtypes, specifically FGFR1, FGFR2, FGFR3, and FGFR4, which are implicated in various malignancies due to their role in cell proliferation and survival signaling pathways .
Infigratinib phosphate is classified as a small molecule drug. Its chemical formula is , with a molecular weight of approximately 658.47 g/mol . The compound's development was driven by the need for targeted therapies in cancers associated with FGFR mutations and fusions, which can lead to constitutive activation of signaling pathways that promote tumor growth .
The synthesis of Infigratinib phosphate involves several key steps using specific reagents and conditions. One notable method includes the reaction of 4-(4-ethylpiperazin-1-yl)-aniline with (6-chloropyrimidin-4-yl)-methyl-amine in dioxane under controlled heating conditions. The process typically requires purification through silica gel column chromatography to isolate the desired product in solid form.
This synthesis approach highlights the importance of careful temperature control and purification techniques to achieve high yields of Infigratinib phosphate .
Infigratinib phosphate exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
The structural integrity allows Infigratinib phosphate to effectively bind to its target receptors, inhibiting their activity .
Infigratinib phosphate undergoes several key chemical reactions that contribute to its pharmacological profile. The primary reaction mechanism involves binding to the ATP-binding site of fibroblast growth factor receptors, thereby preventing autophosphorylation and downstream signaling.
The mechanism of action of Infigratinib phosphate centers on its role as an inhibitor of fibroblast growth factor receptor signaling pathways.
This mechanism underscores its therapeutic potential in treating cancers driven by aberrant FGFR signaling.
Infigratinib phosphate possesses distinct physical and chemical properties that influence its behavior as a pharmaceutical agent.
These properties are critical for understanding the drug's pharmacokinetics and bioavailability.
Infigratinib phosphate is primarily utilized in oncology for treating specific types of cancer associated with fibroblast growth factor receptor alterations.
The targeted nature of Infigratinib phosphate positions it as a significant advancement in precision medicine, offering hope for improved outcomes in challenging cancer cases .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: